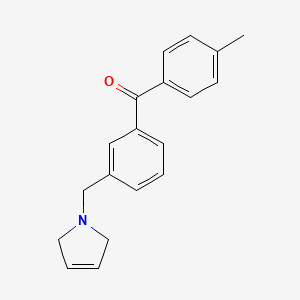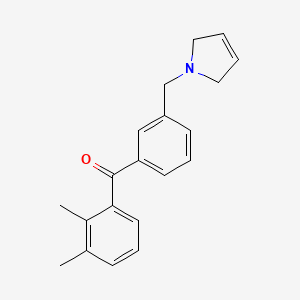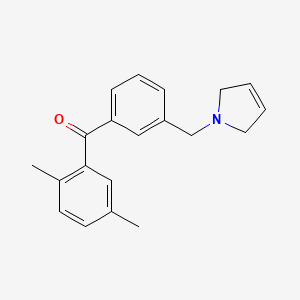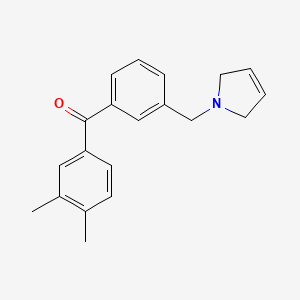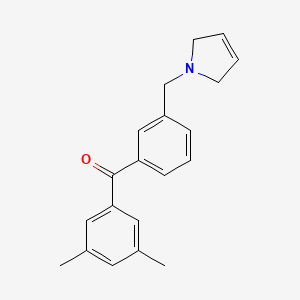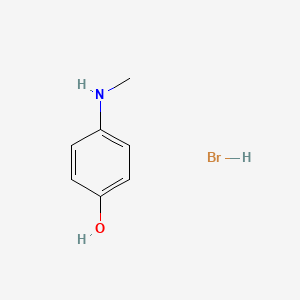
4-(Methylamino)phenol hydrobromide
Descripción general
Descripción
4-(Methylamino)phenol hydrobromide, also known as Metol, is a photographic developer that has been widely used in the photography industry for over a century. Metol is a white crystalline powder that is soluble in water and alcohol. It is a reducing agent that is used to develop black and white photographic prints and films. In recent years, Metol has gained attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cyclization-Activated Prodrugs
4-(Methylamino)phenol hydrobromide, as a basic carbamate of 4-hydroxyanisole, is studied for its potential as a progenitor in cyclization-activated prodrugs. Research shows that these carbamates are stable at low pH but release 4-hydroxyanisole effectively at pH 7.4. The release rates are dependent on the structure and follow predictable, intramolecular cyclization-elimination reactions, making them suitable for drug delivery applications (Saari et al., 1990).
Synthesis of N,N,O Tridentate Ligands
Hydrobromic acid salts of 4-(Methylamino)phenol hydrobromide derivatives have been synthesized for use as N,N,O tridentate ligands. These ligands have shown potential in forming stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could be significant for applications in catalysis and material science (Kim & Lee, 2006).
Metabolism Studies
4-(Methylamino)phenol hydrobromide is also relevant in the study of xenobiotic metabolism. For instance, it has been used in models like the incubated hen's egg to study the metabolism of xenobiotics, providing insights into how drugs and other foreign compounds are metabolized in biological systems (Kiep et al., 2002).
Chemical Synthesis and Analysis
Its derivatives are involved in the synthesis of various compounds, including those with potential antioxidant, antimicrobial, and anticancer properties. For example, the synthesis of aminoaryloxy-methylamino substituted polyphosphazenes shows promise for biologically active agents (Gwon, 2001).
Biological Evaluations
The compound is also used in biological evaluations, particularly in studies investigating interactions with human proteins, such as human serum albumin. This is crucial for understanding how drugs and other compounds distribute within the human body and their potential effects (Zhang et al., 2018).
Propiedades
IUPAC Name |
4-(methylamino)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPAMKEUJSDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634230 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)phenol hydrobromide | |
CAS RN |
33576-77-1 | |
| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

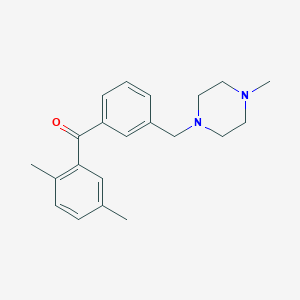
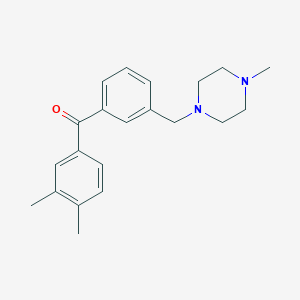
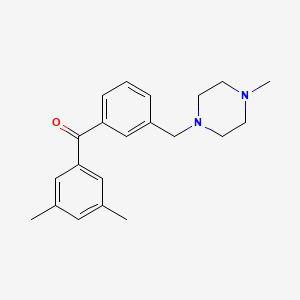

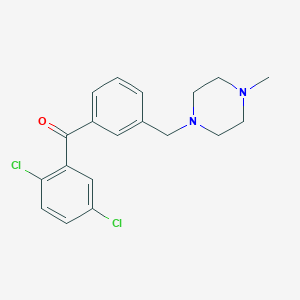


![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
